molecular formula C8H12ClN B1366911 N,4-Dimethylaniline hydrochloride CAS No. 2739-05-1

N,4-Dimethylaniline hydrochloride

Cat. No. B1366911
CAS RN: 2739-05-1
M. Wt: 157.64 g/mol
InChI Key: ZRJNYPNQRUQREW-UHFFFAOYSA-N
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Description

N,4-Dimethylaniline hydrochloride is a chemical compound with the molecular formula C8H12ClN . It is a derivative of aniline and is a tertiary amine, featuring a dimethylamino group attached to a phenyl group .


Synthesis Analysis

N,4-Dimethylaniline can be synthesized from nitrobenzene and methanol through the sequential coupling of the hydrogen production from methanol, hydrogenation of nitrobenzene to produce aniline, and N-methylation of aniline . Another synthesis method involves the palladium-catalyzed C–N bond formation using dimethylamines and aryl triflates .


Molecular Structure Analysis

The molecular structure of N,4-Dimethylaniline hydrochloride consists of a benzene ring with a dimethylamino group and a hydrochloride group attached to it . The average mass of the molecule is 157.641 Da and the monoisotopic mass is 157.065826 Da .


Chemical Reactions Analysis

N,4-Dimethylaniline undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it is nitrated to produce tetryl, a derivative with four nitro groups which was once used as explosive .


Physical And Chemical Properties Analysis

N,4-Dimethylaniline hydrochloride has a molecular weight of 157.64 g/mol . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor . The exact mass is 157.0658271 g/mol and the monoisotopic mass is also 157.0658271 g/mol .

Scientific Research Applications

Metabolism and Metabolic Pathways

  • N,4-Dimethylaniline hydrochloride undergoes various metabolic processes. Studies have shown N-demethylation and N-oxidation as major metabolic pathways, with ring hydroxylation being a minor pathway. This indicates the compound's involvement in complex biochemical reactions (Gorrod & Gooderham, 2010).

DNA Adduct Formation

  • Research on 2,6-dimethylaniline, a structurally similar compound, indicates its ability to form DNA adducts. Such studies provide insights into the potential carcinogenic risks and the mechanism of action of related compounds, including N,4-Dimethylaniline hydrochloride (Gonçalves et al., 2001).

Chemical Synthesis and Applications

  • N,4-Dimethylaniline hydrochloride has applications in synthetic chemistry. For example, it has been used in the synthesis of various chemical compounds, highlighting its role as an intermediate in organic synthesis (Xu, Zhang, & Duan, 2007).

Electrochemical Applications

  • The compound's electrochemical properties have been explored, such as in the cathodic reduction of 4-nitroso-N,N-dimethylaniline to 4-amino-N,N-dimethylaniline, offering insights into its use in electrochemical synthesis (Polat, Aksu, & Pekel, 2000).

Photophysical Properties

  • N,4-Dimethylaniline hydrochloride contributes to the understanding of photophysical properties in chemical research. Studies involving related compounds have provided insights into absorption and emission properties, useful in the development of optical materials (Collings et al., 2009).

Bioinorganic Chemistry

  • The compound has been studied in the context of bioinorganic chemistry, especially in reactions involving cytochrome P450. These studies provide a deeper understanding of enzyme mechanisms and biological oxidation processes (Wang et al., 2007).

Safety And Hazards

N,4-Dimethylaniline hydrochloride is classified as a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled . It is suspected of causing cancer and is toxic to aquatic life with long-lasting effects .

Future Directions

Future research could focus on developing new formulations of N,4-Dimethylaniline hydrochloride to improve its solubility and bioavailability. Additionally, further studies could explore its potential applications in various fields, such as the production of dyes and other chemicals .

properties

IUPAC Name

N,4-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.ClH/c1-7-3-5-8(9-2)6-4-7;/h3-6,9H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJNYPNQRUQREW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483125
Record name N,4-Dimethylaniline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,4-Dimethylaniline hydrochloride

CAS RN

2739-05-1
Record name N,4-Dimethylaniline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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